molecular formula C10H14O4 B1584909 (1R)-(+)-Camphanic acid CAS No. 67111-66-4

(1R)-(+)-Camphanic acid

Cat. No. B1584909
CAS RN: 67111-66-4
M. Wt: 198.22 g/mol
InChI Key: KPWKPGFLZGMMFX-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-(+)-Camphanic acid, also known as (1R)-(-)-10-Camphorsulfonic acid, is a chemical compound with the empirical formula C10H16O4S . It is often used in laboratory settings .


Physical And Chemical Properties Analysis

(1R)-(+)-Camphanic acid has a molecular weight of 232.30 and an empirical formula of C10H16O4S . It has a melting point of 198 °C (dec.) (lit.) . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

1. Vibrational Spectroscopy and Structural Analysis

  • Vibrational Absorption and Circular Dichroism Studies : (1R)-(+)-Camphanic acid has been studied for its vibrational absorption and circular dichroism (VCD) spectra. These studies, which involve measuring spectra in different concentrations and comparing them with theoretical models, provide insights into the molecular structure and behavior of the compound in solutions. The findings have implications for understanding the molecular interactions and structural characteristics of camphanic acid in various environments (Buffeteau et al., 2007).

2. Derivatization and Separation Techniques

  • Derivatization Reagent for Stereoisomeric Separation : Camphanic acid chloride, a derivative of camphanic acid, is highlighted for its efficiency as a chiral derivatization reagent. This application is particularly useful in the separation of racemic drugs and stereoisomeric metabolites in biological matrices. Such derivatization enhances stereoisomeric separation, which is vital in pharmaceutical research and drug metabolism studies (Licea-Perez et al., 2015).

3. NMR Spectroscopy and Complex Formation

  • NMR Spectroscopic Study and Adduct Formation : Camphanic acid's properties have been analyzed using NMR spectroscopy, providing detailed insights into its chemical structure and behavior when forming complexes with other compounds. Such studies are crucial for understanding the interactions and potential applications of camphanic acid in complex formation and catalysis (Klaic et al., 1995).

4. Autonomy in Motion Studies

  • Self-Motion on Water with Surfactants : Research has explored the self-motion of camphanic acid disks on water in the presence of surfactants. This unusual behavior is studied to understand the surface tension dynamics and self-propelling properties of camphanic acid, which might have implications in material sciences and nanotechnology (Nakata et al., 2006).

Future Directions

While specific future directions for (1R)-(+)-Camphanic acid are not detailed in the available resources, there are ongoing investigations into new applications and formulations of various drugs . These investigations may provide insights into potential future directions for (1R)-(+)-Camphanic acid.

Relevant Papers There are several relevant papers on (1R)-(+)-Camphanic acid .

properties

IUPAC Name

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWKPGFLZGMMFX-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-(+)-Camphanic acid

CAS RN

67111-66-4
Record name (+)-Camphanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067111664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-(+)-Camphanic acid
Reactant of Route 2
(1R)-(+)-Camphanic acid
Reactant of Route 3
(1R)-(+)-Camphanic acid
Reactant of Route 4
Reactant of Route 4
(1R)-(+)-Camphanic acid
Reactant of Route 5
Reactant of Route 5
(1R)-(+)-Camphanic acid
Reactant of Route 6
(1R)-(+)-Camphanic acid

Citations

For This Compound
36
Citations
E Bellis, G Kokotos - Tetrahedron, 2005 - Elsevier
A series of 4-substituted prolines were prepared and evaluated as organocatalysts for asymmetric aldol reactions. Using (2S,4R)-4-camphorsulfonyloxy-proline, the aldol products were …
Number of citations: 0 www.sciencedirect.com
N Jotterand, P Vogel - Synlett, 1998 - thieme-connect.com
Triacetate of 7-oxabicyclo [2.2. 1] hept-5-ene-1, 2-exo, 3-exo-trimethanol was converted selectively into (1RS, 2SR, 5RS, 6RS)-4, 5, 6-tris (acetoxymethyl)-2-bromocyclohex-3-en-1-ol (4) …
Number of citations: 0 www.thieme-connect.com
P Vogel - Bulletin des Sociétés Chimiques Belges, 1990 - Wiley Online Library
Zinc iodide‐catalyzed cycloaddition of furan to 1‐cyanovinyl (1′S)‐camphanate or 1‐cyanovinyl (1′R)‐camphanate led to optically pure (1R,2S,4R)‐2‐exo‐cyano‐7‐oxabicyclo[2.2.1]…
Number of citations: 0 onlinelibrary.wiley.com
P Vogel, D Fattori, F Gasparini, C Le Drian - Synlett, 1990 - thieme-connect.com
Zinc iodide catalyzed cycloaddition of furau to t-cyanovinyl (TS)-eamphanate or 1-cyanovinyl (t'R)-camphanate led to optically pure (1R, 2S, 4R)-2-exo-cyano-7-oxabicyclo [2.2. 1] hept-S…
Number of citations: 0 www.thieme-connect.com
P Vogel - Chimia, 2008 - chimia.ch
… iliary (1R-camphanic acid). Baeyer-Villiger oxidation and subsequent α-methylation generates the exo-α-methyluronolactone (−)-16. Quenching of the lithium enolate of (−)-16 with …
Number of citations: 0 chimia.ch
J Inokuchi, M Nagafuku - Glycoconjugate Journal, 2022 - Springer
The molecular diversity of glycosphingolipids (GSLs) that arouse during the course of evolution clearly plays an essential role in maintenance of biological homeostasis. Why is such a …
Number of citations: 0 link.springer.com
J Inokuchi, NS Radin - Journal of Lipid Research, 1987 - Elsevier
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol was previously shown to be an effective inhibitor of the glucosyltransferase in liver that forms glucosylceramide. Since the inhibitor …
Number of citations: 0 www.sciencedirect.com
A Venditti, A Pallotti, A Bianco - Trends in Phytochemical …, 2019 - tpr.shahrood.iau.ir
In the last decades, the number of patients undergoing pain relief for chronic or degenerative diseases has observed a significant increase, also due to an increase in the average age …
Number of citations: 0 tpr.shahrood.iau.ir
P Kernen, P Vogel - Helvetica chimica acta, 1995 - Wiley Online Library
The Diels‐Alder adduct of 2,4‐dimethylfuran to 1‐cyanovinyl (1′R)‐camphanate ((+)‐(1R,2S,4R)‐2‐exo‐cyano‐1,5‐dimethyl‐7‐oxabicyclo[2.2.1]hept‐5‐en‐2‐endo‐yl (1′R)‐…
Number of citations: 0 onlinelibrary.wiley.com
DA Abramowicz, CR Keese - Biotechnology and …, 1989 - Wiley Online Library
We investigated the ability of several hydrolases to catalyze reactions with an abiotic water‐insoluble substrate, carbonic acid diphenyl ester, also known as diphenyl carbonate (DPC). …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.